molecular formula C16H10O6 B024697 Irilone CAS No. 41653-81-0

Irilone

Cat. No. B024697
CAS RN: 41653-81-0
M. Wt: 298.25 g/mol
InChI Key: NUGRQNBDTZWXTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Irilone synthesis involves complex chemical reactions that often require catalysts to facilitate the process. A study describes the use of lipases from different sources for the regioselective acylation and deacylation of irilone, demonstrating the potential for enzymatic methods in modifying irilone's structure to alter its biological activities (Nazir et al., 2009).

Molecular Structure Analysis

The molecular structure of irilone has been analyzed through various spectroscopic methods. For instance, Fourier Transform Infrared Spectroscopy (FT-IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) have been employed to investigate the structural aspects of irilone as it interacts with progesterone receptors in cancer cell lines, revealing insights into its molecular behavior and stability (Nabati & Sabahnoo, 2019).

Chemical Reactions and Properties

Irilone's chemical reactivity, particularly in relation to its isoflavone core, allows for diverse interactions within biological systems. This reactivity is crucial for its potential effects on progesterone receptors, as detailed in studies that explore its ability to support progesterone receptor signaling in various cell lines. The chemical properties of irilone contribute to its mechanism of action, such as enhancing progesterone signaling without inducing uterine epithelial cell proliferation, highlighting its selective biological interactions (Austin et al., 2021).

Scientific Research Applications

  • Women's Health Applications :

    • Irilone potentiates progesterone signaling, which could be beneficial for conditions like fibroids and endometriosis (Lee et al., 2018).
    • It enhances progesterone signaling through estrogen and glucocorticoid receptors, offering insights into its action mechanism for women's health applications (Austin et al., 2021).
    • Irilone supports progesterone receptor effects in endometrial and ovarian cancer cell lines through steric and hydrogen bond interactions (Nabati & Sabahnoo, 2019).
  • Biochemical Research :

    • The compound potentiates progesterone signaling by blocking degradation and altering post-translational modifications (Austin et al., 2021).
    • Irilones from Iris germanica rhizomes exhibit α-amylase inhibitory activities and moderate antioxidant activity (Ibrahim et al., 2017).
    • It contributes significantly to the estrogenic equivalents in red clover-based dietary supplements (Lutter et al., 2014).
    • Irilone has been noted for its mutagenic potential in cultured V79 cells (Scheffler et al., 2015).
  • Potential in Drug Metabolism :

    • Studies show efficient glucuronidation of irilone in the intestine and liver, following atypical kinetic profiles, which is significant in drug metabolism research (Maul et al., 2011).
  • Applications in Molecular Modification :

    • Lipase-catalyzed regioselective protection/deprotection of irilone can modify its structure, potentially altering its biological activities (Nazir et al., 2009).
  • Additional Studies :

    • Irilone, 3'-methoxyirilone, and prunetin are identified as isoflavones in Ochna calodendron leaves, expanding the knowledge of plant-based isoflavones (Messanga et al., 2002).

Future Directions

Future studies will determine if Irilone is altering sumoylation of PR, and if Irilone can potentiate PR signaling in vivo . Determining how Irilone is potentiating progesterone will help us understand PR biology and could be an effective treatment for gynecological diseases by enhancing endogenous progesterone action .

properties

IUPAC Name

9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGRQNBDTZWXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415191
Record name Irilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Irilone

CAS RN

41653-81-0
Record name Irilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41653-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Irilone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 °C
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
S Lutter, K Schmalbach, HL Esch, L Lehmann - Archives of toxicology, 2014 - Springer
… the occurrence of irilone as second most abundant … of irilone and other isoflavones were determined by marker gene expression in Ishikawa and cell proliferation in MCF-7 cells. Irilone …
Number of citations: 27 link.springer.com
JH Lee, M Dean, JR Austin, JE Burdette… - Journal of natural …, 2018 - ACS Publications
The use of botanical dietary supplements is becoming increasingly popular for the alleviation of hormonal-based conditions such as hot flashes, premenstrual syndrome, and fertility. …
Number of citations: 15 pubs.acs.org
JR Austin, K Li, R Rivera Rodríguez… - Journal of natural …, 2021 - ACS Publications
… Irilone isolated from red clover previously demonstrated progestogenic potentiation activity. In this study, irilone … Further, irilone increased luciferase activity from a hormone responsive …
Number of citations: 1 pubs.acs.org
A Braune, R Maul, NH Schebb… - Molecular nutrition & …, 2010 - Wiley Online Library
… microbiota to convert irilone and genistein in vitro. In contrast to genistein, irilone was largely … Only one metabolite, namely dihydroirilone, was formed from irilone in minor amounts. In …
Number of citations: 21 onlinelibrary.wiley.com
R Maul, D Siegl, SE Kulling - Drug metabolism and disposition, 2011 - ASPET
Red clover (Trifolium pratense L.) is used as a source for isoflavone (IF) dietary supplements. In this study, we focused on the red clover IF irilone (IRI), because of its reported …
Number of citations: 15 dmd.aspetjournals.org
N Nazir, S Koul, MA Qurishi, SC Taneja… - Biocatalysis and …, 2009 - Taylor & Francis
… isoflavone – irilone, isolated from Iris germanica – and deacetylation of irilone diacetate with the … The chemical shift data for 1 H and 13 C NMR for irilone, irilone diacetate and irilone …
Number of citations: 5 www.tandfonline.com
A Scheffler, AE Albrecht, HL Esch, L Lehmann - Toxicology Letters, 2015 - Elsevier
After consumption of red clover-based dietary supplements, plasma concentrations of the isoflavone irilone (IRI) equal that of the well-investigated daidzein. Since some isoflavones are …
Number of citations: 7 www.sciencedirect.com
A Scheffler, AE Albrecht, HL Esch, L Lehmann - Data in Brief, 2015 - Elsevier
… irilone in cultured V79 cells [1] are presented. These data include (i) a quantitative assessment of irilone … -guanine phosphoribosyltransferase locus of irilone-treated V79 cells, (iii) …
Number of citations: 1 www.sciencedirect.com
JR Austin, J Lee, BT Murphy… - Journal of the Endocrine …, 2021 - ncbi.nlm.nih.gov
… the mechanism of action of irilone. We hypothesized that irilone was potentiating PR by blocking PR degradation and by altering PR post-translational modifications. Irilone was found to …
Number of citations: 2 www.ncbi.nlm.nih.gov
SRM Ibrahim, GA Mohamed, MF Zayed, SA Ross - Bioorganic Chemistry, 2017 - Elsevier
Iris species are well recognized as wealthy sources of isoflavonoids. In the present study, phytochemical investigation of the rhizomes of Iris germanica (Iridaceae) procure the isolation …
Number of citations: 48 www.sciencedirect.com

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